molecular formula C29H31N3O5 B11266857 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B11266857
M. Wt: 501.6 g/mol
InChI Key: YHXLACUTMDSVCC-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dimethoxy and Methylbenzyl Groups: The dimethoxy and methylbenzyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as dimethoxybenzene and methylbenzyl chloride.

    Attachment of the Propylbenzamide Group: The final step involves the coupling of the quinazolinone intermediate with propylbenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can be compared with other quinazolinone derivatives, such as:

  • 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
  • 4-((6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

These compounds share a similar core structure but differ in the position of the methylbenzyl group

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C29H31N3O5/c1-5-13-30-27(33)22-11-9-20(10-12-22)17-32-28(34)23-15-25(36-3)26(37-4)16-24(23)31(29(32)35)18-21-8-6-7-19(2)14-21/h6-12,14-16H,5,13,17-18H2,1-4H3,(H,30,33)

InChI Key

YHXLACUTMDSVCC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC

Origin of Product

United States

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